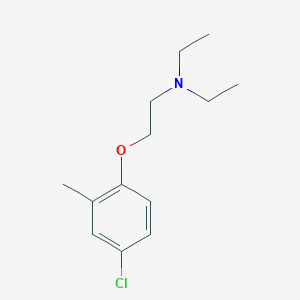![molecular formula C16H23N3O4 B5694352 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5694352.png)
1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-[(Cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione), also known as CHPD, is a cyclic dipeptide that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. In
Wissenschaftliche Forschungsanwendungen
1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been used as a building block for the synthesis of novel polymers and supramolecular structures. In catalysis, 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.
Wirkmechanismus
The mechanism of action of 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Additionally, 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) exhibits antioxidant and anti-inflammatory properties, inhibits the activity of AChE, and induces apoptosis in cancer cells. In vivo studies have shown that 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) exhibits neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease, reduces inflammation in animal models of arthritis, and exhibits anticancer effects in animal models of colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment for its synthesis and analysis.
Zukünftige Richtungen
For the study of 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) include the development of 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione)-based materials, further exploration of its potential as a drug candidate, and the development of new synthesis methods for 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) and its derivatives.
Synthesemethoden
The synthesis of 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione) involves the reaction of cyclohexanone with 2,5-pyrrolidinedione in the presence of ammonium acetate and acetic acid. This reaction results in the formation of a Schiff base, which is then reduced using sodium borohydride to yield 1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione). This method has been optimized to achieve high yields and purity of the compound.
Eigenschaften
IUPAC Name |
1-[[cyclohexyl-[(2,5-dioxopyrrolidin-1-yl)methyl]amino]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c20-13-6-7-14(21)18(13)10-17(12-4-2-1-3-5-12)11-19-15(22)8-9-16(19)23/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXPAOZBVDFJDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CN2C(=O)CCC2=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)
![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)
![ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5694306.png)
![N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5694307.png)

![1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5694322.png)
![1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5694330.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5694333.png)


![4-[(4-phenyl-1-piperazinyl)methyl]quinoline](/img/structure/B5694356.png)

![1-phenyl-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5694387.png)